molecular formula C14H16N2O2 B2871928 4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide CAS No. 1396853-63-6

4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide

Cat. No.: B2871928
CAS No.: 1396853-63-6
M. Wt: 244.294
InChI Key: FRSCFJVBRZYWGO-UHFFFAOYSA-N
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Description

4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates a benzamide core, a cyano group, and a 3-cyclopropyl-3-hydroxypropyl chain, is often investigated for its potential to interact with various biological targets. Structural analogs of this compound, particularly those featuring the cyclopropyl and hydroxypropyl motifs, have been studied for their activity as stabilizers of circadian clock proteins and have demonstrated relevance in the exploration of nervous system disorders and pain management . The presence of the electron-withdrawing cyano group is a critical feature in drug design, known to enhance binding affinity and metabolic stability in related small molecules . Furthermore, benzamide derivatives are a well-characterized class in pharmaceutical research, frequently associated with diverse biological properties . This product is intended for research purposes such as in vitro assay development, target identification, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-9-10-1-3-12(4-2-10)14(18)16-8-7-13(17)11-5-6-11/h1-4,11,13,17H,5-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSCFJVBRZYWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-cyanobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Addition of the Hydroxypropyl Group: The hydroxypropyl group can be added through a hydroxylation reaction, often using a hydroxypropylating reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The benzamide core can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclopropyl vs. Phenylcyclopropyl Substituents

The parent compound’s 3-cyclopropyl-3-hydroxypropyl chain enables hydrogen bonding with sEH’s catalytic residues (e.g., Asp335, Tyr383) . Docking studies using AutoDock 4.0 show that the phenylcyclopropyl analog achieves a lower binding energy (-9.2 kcal/mol vs. -8.5 kcal/mol for the parent compound), suggesting superior sEH affinity .

Heterocyclic Modifications

MMV001239 introduces a methoxybenzothiazole and pyridinylmethyl group, shifting activity from sEH inhibition to antifungal action. Its reduced polarity (logP ~3.5) compared to the parent compound (logP ~2.1) may enhance membrane permeability in yeast . Lecozotan’s piperazinyl-propyl moiety facilitates 5-HT1A receptor antagonism, with its charged HCl salt improving bioavailability for CNS penetration .

Halogenated and Fluorinated Derivatives

Patent-derived analogs (e.g., dichloro/trifluoromethyl variants) exhibit increased metabolic stability due to halogen electronegativity and steric bulk, though their binding to sEH remains uncharacterized .

Methodological Considerations in Comparative Studies

  • Docking Protocols : Variations in grid box sizes (e.g., 40x40x40 in vs. smaller grids in other studies) and software (AutoDock 4.0 vs. Chem3D Pro) may affect binding energy comparisons .
  • Biological Assays : sEH inhibition studies (e.g., IC50 measurements) are absent in the evidence, limiting direct efficacy comparisons. MMV001239’s antifungal activity (89.4% purity) highlights the need for standardized purity metrics .

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